molecular formula C7H4N4O B592669 2H-[1,2]oxazolo[4,3-e]benzotriazole CAS No. 127687-66-5

2H-[1,2]oxazolo[4,3-e]benzotriazole

Cat. No.: B592669
CAS No.: 127687-66-5
M. Wt: 160.136
InChI Key: VQGNRAFAWDHDFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-[1,2]oxazolo[4,3-e]benzotriazole is a heterocyclic compound that features a fused ring system combining oxazole and benzotriazole moieties

Preparation Methods

The synthesis of 2H-[1,2]oxazolo[4,3-e]benzotriazole typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of o-phenylenediamine derivatives with suitable reagents to form the benzotriazole ring, followed by further functionalization to introduce the oxazole moiety. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

2H-[1,2]oxazolo[4,3-e]benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2H-[1,2]oxazolo[4,3-e]benzotriazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2H-[1,2]oxazolo[4,3-e]benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2H-[1,2]oxazolo[4,3-e]benzotriazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

2H-[1,2]oxazolo[4,3-e]benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O/c1-2-6-7(9-11-8-6)4-3-12-10-5(1)4/h1-3H,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGNRAFAWDHDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C3=CON=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20667811
Record name 2H-[1,2]Oxazolo[4,3-e]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20667811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127687-66-5
Record name 2H-[1,2]Oxazolo[4,3-e]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20667811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.